2-(5-Methoxy-2-methylphenyl)ethan-1-amine
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Overview
Description
2-(5-Methoxy-2-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C10H15NO It is a derivative of phenethylamine, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-2-methylphenyl)ethan-1-amine typically involves the reaction of 5-methoxy-2-methylbenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxy-2-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenethylamines depending on the substituent introduced.
Scientific Research Applications
2-(5-Methoxy-2-methylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Methoxy-2-methylphenyl)ethan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed to act as a partial agonist at serotonin receptors, modulating the release of serotonin in the brain. This interaction can lead to various physiological effects, including altered mood and perception .
Comparison with Similar Compounds
Similar Compounds
2-Methylphenethylamine: A closely related compound with similar biological activities.
2-Methoxy-2-(2-methylphenyl)ethan-1-amine: Another derivative with comparable chemical properties.
Uniqueness
2-(5-Methoxy-2-methylphenyl)ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .
Properties
CAS No. |
500587-72-4 |
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Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-(5-methoxy-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO/c1-8-3-4-10(12-2)7-9(8)5-6-11/h3-4,7H,5-6,11H2,1-2H3 |
InChI Key |
MHIPDDWHFPOQJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)CCN |
Origin of Product |
United States |
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